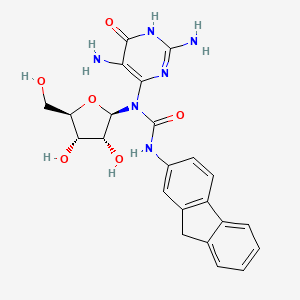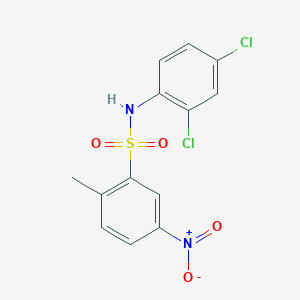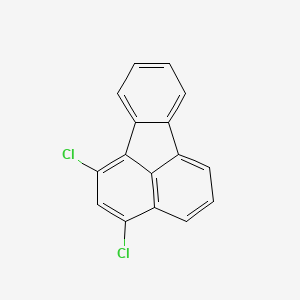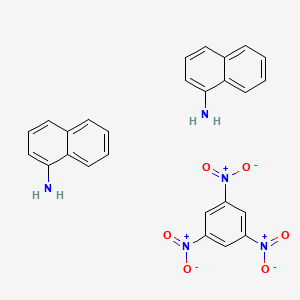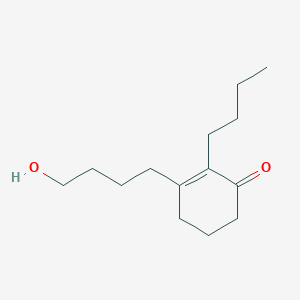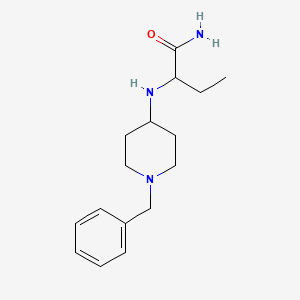
Acetic acid;3,4-dimethylpent-1-yn-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;3,4-dimethylpent-1-yn-3-ol is an organic compound with the molecular formula C₉H₁₆O₃ It is a derivative of acetic acid and contains a triple bond, making it an alkyne
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3,4-dimethylpent-1-yn-3-ol typically involves the reaction of acetic acid with 3,4-dimethylpent-1-yn-3-ol under controlled conditions. The reaction may require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions in reactors designed to handle the specific requirements of the synthesis process. The use of advanced technologies and equipment ensures the efficient and safe production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;3,4-dimethylpent-1-yn-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into other derivatives with different functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Acetic acid;3,4-dimethylpent-1-yn-3-ol has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and applications in drug development is ongoing.
Industry: The compound is used in the production of various chemicals and materials, including polymers and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of acetic acid;3,4-dimethylpent-1-yn-3-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. The exact mechanism depends on the context in which the compound is used and the specific biological or chemical system involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to acetic acid;3,4-dimethylpent-1-yn-3-ol include other alkynes and derivatives of acetic acid, such as:
- 3,4-dimethylpent-1-yne
- 3,4-dimethylpent-1-yn-3-one
- Acetic acid;3,4-dimethylpent-2-yn-3-ol
Uniqueness
What sets this compound apart from similar compounds is its specific structure, which combines the properties of acetic acid with the unique reactivity of an alkyne. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
84638-05-1 |
|---|---|
Fórmula molecular |
C9H16O3 |
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
acetic acid;3,4-dimethylpent-1-yn-3-ol |
InChI |
InChI=1S/C7H12O.C2H4O2/c1-5-7(4,8)6(2)3;1-2(3)4/h1,6,8H,2-4H3;1H3,(H,3,4) |
Clave InChI |
BULMBGOLDMBDOE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)(C#C)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


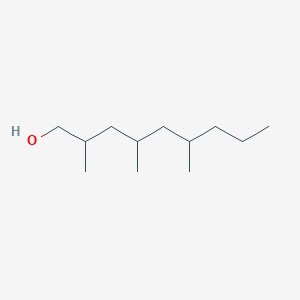
![S-{3-[Ethanethioyl(methyl)amino]propyl} ethanethioate](/img/structure/B14417909.png)
![1,2-Propanediol, 3-[(2-methoxyphenyl)methoxy]-](/img/structure/B14417914.png)
![2,3-Dihydro-1H-1lambda~6~-imidazo[2,1-b][1,3]thiazole-1,1-dione](/img/structure/B14417921.png)
![Diethyl {[(oxolan-2-yl)oxy]methyl}phosphonate](/img/structure/B14417927.png)
